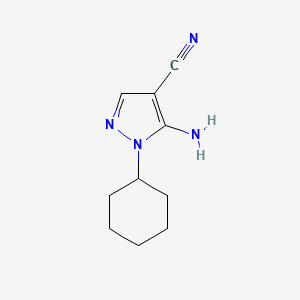

5-Amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile

Overview

Description

“5-Amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile” is a compound that belongs to the class of organic compounds known as phenylpyrazoles . These compounds contain a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .

Synthesis Analysis

A novel, facile, one-pot, multicomponent protocol for the synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives has been developed . This involves the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine . The synthesis has been carried out using alumina–silica-supported MnO2 as a recyclable catalyst in water and sodium dodecyl benzene sulphonate at room temperature . The yield of the 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles was found to be between 86–96% .Chemical Reactions Analysis

The most well-known method for the synthesis of the 5-aminopyrazole-4-carbonitriles scaffold is the three-component cyclocondensation (3-CC) of aldehydes, phenyl hydrazine derivatives, and malononitrile . A variety of catalysts and reagents have been studied for this reaction .Scientific Research Applications

Synthesis Techniques

- A novel synthesis method for 5-amino-1H-pyrazole-4-carbonitrile derivatives, utilizing alumina–silica-supported MnO2 as a recyclable catalyst in water, was developed. This method offers a high yield of 86-96% for the compounds (Poonam & Singh, 2019).

Reaction Mechanisms and Derivatives

- The reaction of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile with 3-aryl-2,4-di(ethoxycarbonyl)-5-hydroxy-5-methylcyclohexanones in acetic acid leads to new hexahydropyrazolo[1,5-a]quinazolines. The mechanism and structural confirmation of the products were investigated using various NMR techniques (Dotsenko et al., 2018).

Crystal and Molecular Structure Analysis

- The crystal structure of 5-amino-1-(2-chloro-ethyl)-1H-pyrazole-4-carbonitrile was analyzed, revealing the stabilization of the structure through intermolecular N-H…N and C-H…Cl interactions (Fathima et al., 2014).

Green Synthesis Methods

- Sodium ascorbate was used as a catalyst for an eco-friendly synthesis of 5-aminopyrazole-4-carbonitriles and 6-amino-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. This method emphasizes the use of green solvents and minimal waste (Kiyani & Bamdad, 2018).

Innovative Syntheses for Industrial Applications

- New 2-aryl-6-(arylamino)-1H-imidazo[1,2-b]pyrazole-7-carbonitriles were synthesized, with potential applications in various industries. These compounds were obtained through a cyclocondensation process involving 5-amino-3-arylamino-1H-pyrazole-4-carbonitriles and α-bromoacetophenone derivatives (Khalafy et al., 2014).

Microwave-Assisted Green Synthetic Methods

- A microwave-assisted scheme was developed for synthesizing Schiff base compounds of pyrazole nuclei, highlighting the efficiency and eco-friendliness of this method. This approach reduces the use of toxic solvents and hazardous residues (Karati et al., 2022).

Corrosion Inhibition Studies

- Pyranopyrazole derivatives were studied for their corrosion inhibition performance on mild steel in HCl solution. The study employed various techniques like gravimetric, electrochemical, and DFT studies to evaluate the efficiency of these inhibitors (Yadav et al., 2016).

Mechanism of Action

Target of Action

The primary targets of 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile are currently under investigation. It has been suggested that it may interact with certain enzymes and receptors in the body .

Mode of Action

It is believed to interact with its targets, leading to changes in cellular processes

Biochemical Pathways

It is suggested that it may influence several pathways due to its potential interaction with various enzymes and receptors .

Result of Action

It is believed to cause changes in cellular processes due to its interaction with its targets .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile. Factors such as temperature, pH, and the presence of other molecules can affect its activity .

properties

IUPAC Name |

5-amino-1-cyclohexylpyrazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4/c11-6-8-7-13-14(10(8)12)9-4-2-1-3-5-9/h7,9H,1-5,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTAATKSPVKTECF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=C(C=N2)C#N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2463337.png)

![1-[Methoxy(phenyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2463343.png)

![2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2463346.png)

![1-[4-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one](/img/structure/B2463349.png)

![(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(6-ethoxypyridazin-3-yl)methanone](/img/structure/B2463350.png)

![3-Piperidin-4-yl-[1,2,4]triazolo[4,3-a]pyrazine;dihydrochloride](/img/structure/B2463351.png)

![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)-N'-phenylurea](/img/structure/B2463354.png)

![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-phenethyloxalamide](/img/structure/B2463355.png)

![N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-(trifluoromethyl)benzamide](/img/structure/B2463357.png)